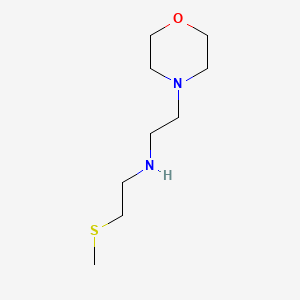
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine (MTME) is an organic compound that has been studied for a variety of applications in scientific research. MTME is a versatile compound with a range of potential applications, from biochemical and physiological studies to lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine involves the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with sodium methylthiolate.
Starting Materials
2-chloro-N-(2-morpholinoethyl)ethan-1-amine, Sodium methylthiolate
Reaction
To a solution of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine in dry THF, add sodium methylthiolate., Heat the reaction mixture at reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with cold THF and dry under vacuum to obtain 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Applications De Recherche Scientifique
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for a variety of scientific research applications. It has been used as an inhibitor of enzymes such as acetylcholinesterase, as a substrate for biochemical studies, in drug delivery systems, and as a ligand for metal complexes. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is not well understood. However, it is believed that 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has also been shown to bind to metal complexes, which may be involved in its mechanism of action.
Effets Biochimiques Et Physiologiques
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its biochemical and physiological effects. In biochemical studies, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been shown to have a variety of physiological effects, such as increased alertness and improved memory and learning. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its potential therapeutic effects, including its ability to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and is non-toxic. However, there are some limitations to using 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine in lab experiments. It is not as potent as other compounds, and its mechanism of action is not fully understood. Additionally, it is difficult to accurately measure its concentration in solution due to its low solubility.
Orientations Futures
There are several potential future directions for the study of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. One potential direction is to further investigate the mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and its effects on acetylcholine levels. Additionally, further research could be done to explore its potential therapeutic effects and its ability to reduce inflammation and oxidative stress. Finally, further research could be done to optimize the synthesis of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and to develop more efficient methods for measuring its concentration in solution.
Propriétés
IUPAC Name |
N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDAKIDLKIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Methylthio)ethyl]-4-morpholineethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


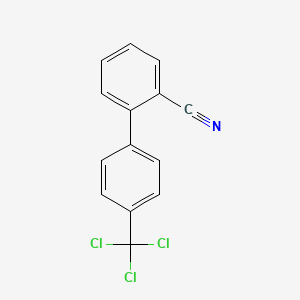
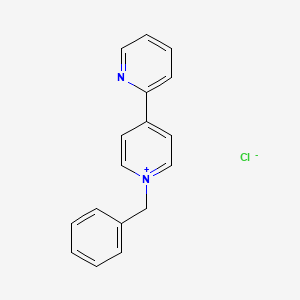
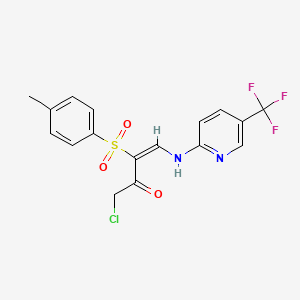
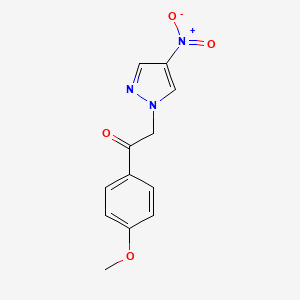
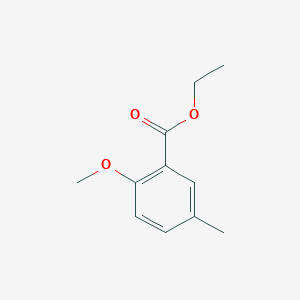
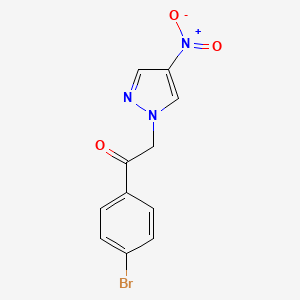
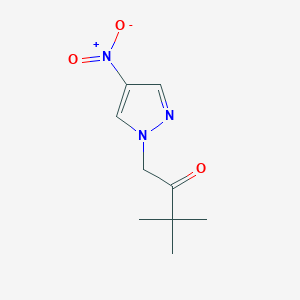
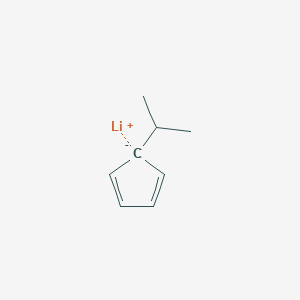

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
